molecular formula C59H97ClN2O4 B1670619 1,1'-Di-n-octadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate CAS No. 41085-99-8

1,1'-Di-n-octadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate

Cat. No.: B1670619
CAS No.: 41085-99-8
M. Wt: 933.9 g/mol
InChI Key: JVXZRNYCRFIEGV-UHFFFAOYSA-M
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Description

DilC18(3) dye is a Cy3 dye and an organic perchlorate salt. It has a role as a fluorochrome. It contains a dilC18(3)(1+).

Scientific Research Applications

  • Biomedical Applications:

    • Limiting dilution assays, particularly in the context of HIV-1 cure research, are an important tool. They are used to design and analyze dilution assays tailored to specific research needs (Rosenbloom et al., 2015).
    • Serial limiting dilution assays are widely used in public health research, especially for measuring concentrations of target entities in various samples (Li et al., 2022).
  • Material Science:

    • Dilatometry, a technique involving the use of dilatometric analysis, is vital in researching solid-solid phase transformations in steel. It helps in understanding microstructural changes under different thermal conditions [(Andrés et al., 2002)](https://cons
    ensus.app/papers/application-analysis-study-phase-transformations-steels-andrés/5e7ee4c0f40f5539a2146ea7eb64c425/?utm_source=chatgpt).
  • Genomics and Population Studies:

    • DILS (Demographic Inferences with Linked Selection) is a statistical analysis platform used in genomics for conducting demographic inferences from population genomic data. This tool helps in understanding gene flow, population size changes, and linked selection in genomics research (Fraïsse et al., 2020).
  • Chemistry and Physicochemical Research:

    • The synthesis and evaluation of dicationic ionic liquids (DILs) are explored for their applications in various fields. This research focuses on the correlation between the structure of DILs and their physicochemical properties, which is crucial for their application in various scientific domains (Guglielmero et al., 2018).
  • Analytical Methods in Microbiology:

    • Agar and broth dilution methods are employed to determine the minimal inhibitory concentration of antimicrobial substances. This technique is significant in assessing bacterial susceptibility to drugs and evaluating new antimicrobial agents (Wiegand et al., 2008).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Dil can be achieved through a multistep process starting from readily available starting materials.", "Starting Materials": [ "4-chlorobenzoic acid", "2-aminoethanol", "thionyl chloride", "sodium hydroxide", "diethyl ether", "acetic anhydride", "sodium bicarbonate", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "palladium on carbon" ], "Reaction": [ "The first step involves the conversion of 4-chlorobenzoic acid to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with 2-aminoethanol to form the corresponding amide.", "The amide is then treated with acetic anhydride to form the corresponding N-acetyl derivative.", "The N-acetyl derivative is then reduced using palladium on carbon as a catalyst to form the corresponding amine.", "The amine is then diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.", "The diazonium salt is then coupled with sodium hydroxide to form the final product, Dil." ] }

CAS No.

41085-99-8

Molecular Formula

C59H97ClN2O4

Molecular Weight

933.9 g/mol

IUPAC Name

(2Z)-2-[(Z)-3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindole;perchlorate

InChI

InChI=1S/C59H97N2.ClHO4/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-50-60-54-46-39-37-44-52(54)58(3,4)56(60)48-43-49-57-59(5,6)53-45-38-40-47-55(53)61(57)51-42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;2-1(3,4)5/h37-40,43-49H,7-36,41-42,50-51H2,1-6H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

JVXZRNYCRFIEGV-UHFFFAOYSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C/C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O

SMILES

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DiI;  DiIC18(3);  DiI stain; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-Di-n-octadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate
Reactant of Route 2
1,1'-Di-n-octadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate
Reactant of Route 3
1,1'-Di-n-octadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate
Reactant of Route 4
1,1'-Di-n-octadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate
Reactant of Route 5
1,1'-Di-n-octadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate
Reactant of Route 6
1,1'-Di-n-octadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate

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